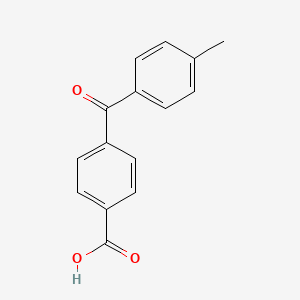

4-(4-Methylbenzoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35776-96-6 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

4-(4-methylbenzoyl)benzoic acid |

InChI |

InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9H,1H3,(H,17,18) |

InChI Key |

JPEOSEZZXWJRHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methylbenzoyl Benzoic Acid and Structural Analogs

Established Reaction Pathways for Benzoylbenzoic Acid Synthesis

The cornerstone of synthesizing 4-(4-methylbenzoyl)benzoic acid and its analogs is the Friedel-Crafts acylation reaction. This powerful method allows for the direct formation of the carbon-carbon bond between an aromatic ring and an acyl group, leading to the characteristic benzophenone (B1666685) core structure.

Friedel-Crafts Acylation Approaches: Mechanistic Insights and Optimization Strategies.sigmaaldrich.combyjus.com

The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones. sigmaaldrich.comannamalaiuniversity.ac.in The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.compw.live For the synthesis of this compound, this would involve the reaction of toluene (B28343) with 4-carboxybenzoyl chloride.

Interactive Data Table: Key Parameters in Friedel-Crafts Acylation

| Parameter | Description | Typical Conditions | Impact on Reaction |

| Aromatic Substrate | The benzene (B151609) derivative undergoing acylation (e.g., toluene). | Electron-rich aromatics are preferred. | Activating groups increase reaction rate. |

| Acylating Agent | Provides the acyl group (e.g., 4-carboxybenzoyl chloride). | Acyl chlorides and anhydrides are common. | Reactivity can be tuned by the nature of the R group. |

| Lewis Acid Catalyst | Activates the acylating agent (e.g., AlCl₃). sigmaaldrich.com | Stoichiometric amounts are often required. wikipedia.org | Catalyst choice can influence regioselectivity and yield. |

| Solvent | The reaction medium. | Inert solvents like dichloromethane (B109758) or nitrobenzene (B124822) are used. | Solvent can affect catalyst activity and solubility of reactants. |

| Temperature | The reaction temperature. | Varies depending on reactants; often requires heating. chemguide.co.uk | Can influence reaction rate and the formation of side products. |

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. byjus.com Initially, the Lewis acid catalyst reacts with the acyl chloride to form a highly electrophilic acylium ion. sigmaaldrich.comchemguide.co.uk This is achieved through the formation of a complex between the Lewis acid and the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond. sigmaaldrich.com The resulting acylium ion is resonance-stabilized.

This potent electrophile then undergoes an electrophilic aromatic substitution reaction with the electron-rich aromatic ring of toluene. byjus.com The π-electrons of the aromatic ring attack the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemguide.co.uk Aromaticity is then restored in the final step by the deprotonation of the arenium ion, typically by the AlCl₄⁻ species formed in the initial step, which regenerates the Lewis acid catalyst and produces hydrogen chloride as a byproduct. byjus.comchemguide.co.uk

When an already substituted benzene ring, such as toluene, is used in a Friedel-Crafts acylation, the position of the incoming acyl group is directed by the existing substituent. The methyl group in toluene is an ortho-, para-directing group due to its electron-donating nature, which activates these positions towards electrophilic attack. However, in Friedel-Crafts acylation, the substitution occurs almost exclusively at the para-position. chemguide.co.uklibretexts.org This high regioselectivity is attributed to steric hindrance; the bulkiness of the acyl group and the catalyst complex prevents it from readily approaching the more sterically crowded ortho-position next to the methyl group. chemguide.co.uk

Alternative Acylation Protocols Utilizing Varied Precursors

While acyl chlorides are common, acid anhydrides can also serve as acylating agents in Friedel-Crafts reactions. byjus.compw.live For instance, the reaction of toluene with 4-carboxyphthalic anhydride could potentially yield this compound, although this specific route is less commonly documented. The mechanism is similar, involving the generation of an acylium ion intermediate. pw.live Furthermore, the use of carboxylic acids directly as acylating agents is challenging due to their lower reactivity but can be achieved under certain conditions, such as with microwave irradiation.

Functional Group Interconversions and Advanced Transformations on the Core Structure

Once the this compound core is synthesized, the ketone functional group offers a versatile handle for further chemical modifications, most notably through reduction reactions.

Ketone Reduction Strategies and Mechanistic Pathways.wikipedia.org

The carbonyl group of the benzophenone moiety can be reduced to either a secondary alcohol (a benzhydrol derivative) or completely to a methylene (B1212753) group (a diphenylmethane (B89790) derivative). The choice of reducing agent and reaction conditions dictates the outcome.

Reduction to Alcohols:

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the selective reduction of ketones to secondary alcohols. studylib.netzenodo.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. zenodo.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chegg.com Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. chegg.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also reduces ketones to alcohols but must be used in aprotic solvents and requires a separate aqueous workup. studylib.net Catalytic hydrogenation using catalysts like ruthenium complexes can also be employed for this transformation. cmu.edugoogle.com

Reduction to Methylene Group:

To completely remove the carbonyl oxygen and form a methylene group, more forcing reduction conditions are necessary. The two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. pw.liveorganic-chemistry.org It involves the initial formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂). byjus.comwikipedia.org The hydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. byjus.com The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that ultimately lead to the extrusion of nitrogen gas (N₂) and the formation of a carbanion, which is then protonated to give the methylene group. byjus.commasterorganicchemistry.com The evolution of nitrogen gas is a key driving force for this irreversible reaction. youtube.com

Clemmensen Reduction: This reduction is carried out in strongly acidic media. pw.liveslideshare.net The ketone is heated with amalgamated zinc (zinc-mercury alloy) in concentrated hydrochloric acid. wikipedia.org The Clemmensen reduction is particularly effective for aryl-alkyl ketones, such as those derived from Friedel-Crafts acylations. annamalaiuniversity.ac.inwikipedia.org The exact mechanism is not fully understood but is believed to involve radical intermediates on the surface of the zinc. wikipedia.orglibretexts.org

These reduction methods are complementary; the choice between them depends on the presence of other functional groups in the molecule that might be sensitive to either acidic or basic conditions. organic-chemistry.orglibretexts.org For instance, a molecule with an acid-labile protecting group would be better suited for the Wolff-Kishner reduction. masterorganicchemistry.com

Carboxylic Acid Derivatization and Coupling Reactions

The construction of this compound and its analogs often involves the strategic formation of the central ketone's carbon-carbon bond. Friedel-Crafts acylation is a cornerstone method for this transformation. masterorganicchemistry.combyjus.com This electrophilic aromatic substitution reaction typically involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an aromatic substrate in the presence of a Lewis acid catalyst. numberanalytics.comorganic-chemistry.org

In the context of this compound, one common pathway begins with the conversion of p-toluic acid (4-methylbenzoic acid) into its more reactive derivative, 4-methylbenzoyl chloride. prepchem.com This is often achieved by treatment with thionyl chloride (SOCl₂). prepchem.com The resulting 4-methylbenzoyl chloride is then reacted with benzoic acid or a derivative thereof under Friedel-Crafts conditions. However, a more common and direct route involves the acylation of toluene with a derivative of terephthalic acid.

A prominent example is the Friedel-Crafts acylation of an aromatic compound with an acyl chloride. The mechanism initiates with the Lewis acid catalyst, such as aluminum chloride (AlCl₃), activating the acyl chloride to form a highly electrophilic acylium ion. masterorganicchemistry.comchemistrysteps.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone. chemistrysteps.com The product ketone forms a complex with the catalyst, necessitating a stoichiometric amount of the Lewis acid. organic-chemistry.org

Alternative coupling strategies, such as the Buchwald-Hartwig cross-coupling, have also been employed for synthesizing related structures, demonstrating the versatility of modern catalysis in forming C-C bonds for complex diaryl systems. nih.gov These methods can offer milder reaction conditions and broader functional group tolerance compared to traditional approaches.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Anhydrous solvent (e.g., CS₂, nitrobenzene), Stoichiometric amounts | High reactivity, cost-effective. numberanalytics.com | Moisture sensitive, generates HCl, often requires stoichiometric quantities. numberanalytics.com |

| Ferric Chloride (FeCl₃) | Similar to AlCl₃ | Less reactive but also less sensitive to moisture than AlCl₃. numberanalytics.com | Can be less efficient, requiring higher temperatures or longer reaction times. |

| Zinc Chloride (ZnCl₂) | Often used in solvent-free conditions or with less reactive substrates | Milder catalyst, can be used under specific conditions like microwave irradiation. organic-chemistry.org | Generally lower activity compared to AlCl₃ or FeCl₃. researchgate.net |

| Ionic Liquids (e.g., BmimCl–FeCl₃) | Dual role as catalyst and solvent. researchgate.net | High yield, simple product isolation, potential for catalyst recycling. researchgate.net | Higher initial cost, potential viscosity issues. |

Atom-Efficient and Sustainable Synthesis Approaches for Analogous Compounds

In recent years, there has been a significant push towards developing more sustainable and atom-efficient synthetic methods for chemical manufacturing. rsc.org For the synthesis of benzophenone analogs, this translates to minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One approach is the use of solid acid catalysts or recyclable Lewis acids, such as zinc oxide or ionic liquids, which can simplify product purification and reduce waste streams. organic-chemistry.orgresearchgate.net Research has shown that using ionic liquids like BmimCl–FeCl₃ as both the catalyst and solvent can lead to excellent yields (up to 97%) in Friedel-Crafts acylation reactions, with the added benefit of being reusable. researchgate.net This approach circumvents the need for conventional volatile organic solvents and reduces the environmental impact. researchgate.net

Another avenue explores direct acylation using carboxylic acids instead of acyl chlorides, which avoids the generation of corrosive HCl gas. organic-chemistry.org Methodologies using cyanuric chloride and AlCl₃ or methanesulfonic acid on graphite (B72142) have been developed to facilitate this greener transformation. organic-chemistry.org

Furthermore, biocatalysis presents a promising sustainable alternative. Multi-enzyme cascades have been developed in microorganisms like Escherichia coli to produce benzoic acid derivatives from renewable feedstocks such as L-tyrosine and L-phenylalanine. researchgate.netnih.gov While not yet applied directly to this compound, these biosynthetic pathways showcase a move away from petroleum-based starting materials and harsh reaction conditions, aligning with the principles of green chemistry. nih.govmdpi.com

Table 2: Overview of Sustainable Synthesis Strategies for Analogous Compounds

| Strategy | Principle | Advantages | Example Application |

| Recyclable Catalysts | Using catalysts that can be easily separated and reused. | Reduced catalyst waste, lower overall cost. | Friedel-Crafts acylation using reusable ionic liquids (BmimCl–FeCl₃). researchgate.net |

| Direct Carboxylic Acid Use | Avoiding the pre-activation step to acyl chlorides. | Eliminates halogenated waste, higher atom economy. | Acylation of aromatic ethers with carboxylic acids on a graphite surface. organic-chemistry.org |

| Biocatalysis | Utilizing enzymes or whole-cell systems to perform reactions. | Use of renewable feedstocks, mild reaction conditions (ambient temp/pressure), high selectivity. nih.gov | Synthesis of 4-hydroxybenzoic acid from L-tyrosine in E. coli. researchgate.netnih.gov |

| Photoredox/Nickel Dual Catalysis | Using light and a nickel catalyst to drive coupling reactions. | High atom economy, broad substrate scope, ambient reaction conditions. acs.org | C-C coupling of aryl halides with formamide (B127407) to produce benzamides. acs.org |

Industrial Scale Synthesis Considerations and Process Intensification

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. For the synthesis of this compound, which likely relies on Friedel-Crafts chemistry, several key factors must be considered for large-scale production.

Catalyst and Solvent Management: The choice of Lewis acid catalyst is critical. While AlCl₃ is highly effective, its stoichiometric requirement and the large volume of acidic aqueous waste generated during workup are significant drawbacks on an industrial scale. numberanalytics.com The recovery and reuse of catalysts, such as the ionic liquid systems mentioned previously, become economically and environmentally crucial. researchgate.net Solvent selection also plays a major role, with a focus on minimizing the use of hazardous solvents and implementing efficient solvent recovery and recycling systems.

Process Intensification: To improve efficiency and safety, modern chemical plants are moving from traditional batch reactors to continuous flow processes. A patent for a continuous production process of a related precursor, p-methyl benzoyl chloride, highlights this shift. google.com Continuous flow reactors offer superior heat and mass transfer, better control over reaction parameters (temperature, pressure, residence time), and a smaller reactor footprint, which enhances safety, particularly for highly exothermic reactions like Friedel-Crafts acylation. The process involves reacting p-methylbenzoic acid with thionyl chloride and then using distillation and thin-film evaporation for purification in a continuous manner. google.com

Downstream Processing: Purification of the final product is a major cost driver in industrial synthesis. For this compound, this would involve separating the product from the spent catalyst, unreacted starting materials, and any byproducts. Techniques like crystallization are often employed. Optimizing the crystallization process to achieve the desired purity and crystal morphology with minimal solvent use is a key area of process development. Nanofiltration has also been explored as a modern technique to separate intermediates from reaction mixtures, simplifying purification steps. google.com

Derivatives and Functionalization Strategies of 4 4 Methylbenzoyl Benzoic Acid

Synthesis of Novel Structural Analogs and Homologs

The generation of new analogs and homologs from 4-(4-methylbenzoyl)benzoic acid involves targeted chemical transformations at its key functional groups. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

The carboxylic acid group is a primary site for derivatization, commonly through esterification and amidation reactions.

Esterification is a fundamental reaction for converting carboxylic acids into esters. For benzoic acid and its derivatives, this can be achieved through various methods. A common laboratory and industrial method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or 4-methylbenzene-1-sulfonic acid. mdpi.comcore.ac.uk For instance, the esterification of benzoic acid with dodecan-1-ol, catalyzed by 4-methylbenzene-1-sulfonic acid hydrate (B1144303), proceeds efficiently at 110 °C in the absence of a solvent. core.ac.uk Another approach involves using a Zr/Ti solid acid catalyst for the reaction between various benzoic acids and methanol (B129727), providing a heterogeneous catalytic system. mdpi.com For more sensitive substrates or milder conditions, acylation of alcohols can be performed using benzoyl chloride. organic-chemistry.orggoogle.com

Amidation involves the formation of an amide bond by reacting the carboxylic acid or its activated derivative with an amine. A general route includes the initial conversion of the carboxylic acid to an ester, which then reacts with hydrazine (B178648) hydrate to form a hydrazide. nih.gov This hydrazide can be further reacted with anhydrides, like succinic or phthalic anhydride (B1165640), to yield final amide products. nih.gov For example, 4-aminobenzoic acid can be reacted with substituted benzoyl chlorides to form an initial amide, which is then esterified and converted to a hydrazide, demonstrating a multi-step pathway to complex amide derivatives. nih.gov

Table 1: Representative Reactions for Carboxylic Acid Modification

| Reaction Type | Reactants | Reagents/Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Esterification | Benzoic Acid, Dodecan-1-ol | 4-Methylbenzene-1-sulfonic acid | Dodecyl benzoate (B1203000) | core.ac.uk |

| Esterification | Benzoic Acid, Methanol | Zr/Ti Solid Acid | Methyl benzoate | mdpi.com |

| Amidation | 4-(Substituted-benzamido)benzoic acid ethyl ester | Hydrazine hydrate | 4-(Substituted-benzamido)benzohydrazide | nih.gov |

| Amidation | 4-(Substituted-benzamido)benzohydrazide | Succinic anhydride | 4-(2-(4-(Substituted-benzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | nih.gov |

The aromatic rings of the benzophenone (B1666685) core are susceptible to electrophilic substitution reactions such as halogenation and sulfonylation. While direct examples on this compound are not prevalent, the principles are well-established in aromatic chemistry. For instance, the cyclization of a methoxyl-substituted benzoyl benzoic acid using concentrated sulfuric acid demonstrates that the aromatic rings are reactive, though under these strong acidic conditions, cyclization and demethylation are competing reactions. chemspider.com

For deactivated aromatic compounds, chloromethylation, a related Friedel-Crafts type reaction, can be performed using paraformaldehyde and a mixture of chlorosulfonic and sulfuric acids, indicating that derivatization of the aromatic rings is possible even with deactivating groups present. dur.ac.uk The functionalization of carbon-coated nanoparticles with sulfonated arene derivatives via in situ generated diazonium species also points to the feasibility of introducing sulfonate groups onto aromatic systems. nih.gov

The methyl group on the toluene (B28343) portion of the molecule provides another handle for functionalization. Chloromethylation is a classic reaction used to introduce a chloromethyl group onto an aromatic ring, and it is particularly effective for activated rings like toluene. dur.ac.ukacs.org The Blanc-type chloromethylation can be catalyzed by zinc chloride under solvent-free conditions. acs.org The reaction typically involves formaldehyde (B43269) and hydrogen chloride. dur.ac.uk The resulting benzyl (B1604629) chloride derivative is a versatile intermediate that can be converted into a wide range of other functional groups. dur.ac.ukacs.org For instance, the conversion of p-xylyl chloride, a related toluene derivative, to terephthaloyl chloride showcases the synthetic utility of such chloromethylated intermediates. acs.org Various catalysts, including ionic liquids and strong organic acids, have been employed to improve the efficiency and selectivity of the chloromethylation of toluene and its derivatives. google.com

Table 2: Examples of Toluene Derivatization

| Reaction | Substrate | Reagents/Catalyst | Product | Ref |

|---|---|---|---|---|

| Chloromethylation | Toluene | Paraformaldehyde, HCl, Zinc Chloride | p-Xylyl chloride | acs.org |

| Chloromethylation | Toluene | Paraformaldehyde, HCl, Ionic Liquid | Monochloromethyltoluene | google.com |

| Chloromethylation | m-Xylene | Paraformaldehyde, HCl, Strong Organic Acid | 1,3-bis(Chloromethyl)-4,6-dimethylbenzene | acs.org |

Synthesis of Organometallic Complexes Incorporating this compound Ligands

The carboxylate functionality of this compound makes it an excellent candidate for use as a ligand in the synthesis of organometallic complexes. These complexes often exhibit unique structural motifs and properties.

Organotin(IV) carboxylates are a well-studied class of compounds with diverse applications. sysrevpharm.org The synthesis of these complexes typically involves the reaction of a carboxylic acid with an organotin(IV) precursor, such as an organotin(IV) oxide or chloride, often in a suitable solvent like toluene or methanol. sysrevpharm.orgresearchgate.netmdpi.com

For example, a novel organotin(IV) carboxylate complex was synthesized by reacting 2-(4-methylbenzoyl)benzoic acid with a mono-organotin complex. researchgate.net Similarly, diorganotin(IV) complexes have been prepared by reacting diorganotin(IV) dichlorides with an azo-imino carboxylic acid ligand in the presence of triethylamine. researchgate.net The resulting organotin(IV) carboxylates can adopt various structures, including discrete mononuclear or dinuclear complexes, one-dimensional coordination polymers, and larger macrocyclic structures. mdpi.comuzh.ch The coordination mode of the carboxylate ligand can vary, including monodentate, bidentate bridging, and chelating fashions. researchgate.net These complexes are characterized using techniques such as elemental analysis, FT-IR, and NMR (¹H, ¹³C, ¹¹⁹Sn) spectroscopy, with single-crystal X-ray diffraction providing definitive structural information. researchgate.netuzh.ch

Table 3: Synthesis of Organotin(IV) Carboxylate Complexes

| Ligand Precursor | Organotin(IV) Reagent | Resulting Complex Structure | Ref |

|---|---|---|---|

| 2-(4-Methylbenzoyl)benzoic acid | Mono-organotin complex | Hexanuclear complex | researchgate.net |

| Azo-imino carboxylic acid | Diorganotin(IV) dichlorides | Dinuclear or 2D network structures | researchgate.net |

| Azo-imine carboxylate Schiff base | Trimethyltin(IV) chloride | 24-membered cyclic dimeric complex | mdpi.com |

| 3-(Dimethylamino)benzoic acid | Diorganotin(IV) oxides | Dimeric or monomeric complexes | monash.edu |

Covalent Functionalization onto Nanomaterials Using Related Benzoic Acid Derivatives

The covalent attachment of organic molecules to the surface of nanomaterials is a powerful strategy to modify their properties and create functional hybrid materials. Benzoic acid derivatives are frequently used for this purpose, as the carboxylic acid group can either directly bind to the nanomaterial surface or be used as a handle for further reactions.

For instance, α-Fe₂O₃ nanoparticles have been synthesized using a precursor made from ferric chloride and benzoic acid, where the benzoic acid plays a role in the formation process. samipubco.com A more direct functionalization approach involves the covalent attachment of molecules to carbon-based nanomaterials. Graphene nanoplatelets have been functionalized using 4-aminobenzoic acid via a Friedel-Crafts reaction under mild conditions. mdpi.com This method introduces amino-functionalized aromatic groups onto the graphene surface.

Another versatile method for functionalizing carbon surfaces, such as those on carbon-coated metal oxide nanoparticles, is through radical-initiated reactions. nsf.gov For example, a carbon-coated nanoparticle can be functionalized with a molecule bearing a terminal alkene, like 4-pentenoic acid, using benzoyl peroxide as a radical initiator. The surface-bound carboxylic acid groups can then be further modified, for instance, through EDC coupling to form amide linkages. nsf.gov Diazonium chemistry also provides a robust route for covalently grafting aryl films, including those derived from sulfonic acid-functionalized anilines, onto carbon surfaces. nih.govresearchgate.net These strategies demonstrate the potential of using benzoic acid derivatives, conceptually similar to this compound, to create tailored nanomaterial surfaces for a variety of applications. mdpi.comnsf.gov

Structure-Reactivity and Structure-Property Relationship Studies in Functionalized Derivatives

Research into the functionalized derivatives of this compound has revealed key relationships between their structure and their chemical and physical properties. These studies often involve modifying the carboxylic acid group, the methyl group, or the aromatic rings and then observing the resultant changes.

The reactivity of the benzophenone core is a central focus of many studies. The carbonyl group can participate in various photochemical reactions, and its efficiency is highly dependent on the nature of the substituents on the aromatic rings. oup.comacs.orgacs.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's excited states, thereby influencing the rates and pathways of photochemical processes like hydrogen abstraction or energy transfer. acs.orgnih.gov

One area of significant interest is the use of benzophenone derivatives as photoinitiators in polymerization reactions. The efficiency of these initiators is directly related to their molecular structure. Modifications that enhance the molar extinction coefficient and create a red-shift in the absorption maxima can improve the performance of these compounds under visible light. nih.gov

The physical properties of these derivatives are also heavily influenced by their structure. For example, the conformation of the two aryl rings in benzophenone molecules, described by the dihedral angle between them, is affected by both the steric hindrance of substituents and the packing forces within a crystal lattice. nih.gov These conformational changes can, in turn, affect properties like solubility and melting point.

The acidity of the carboxylic acid group is another property that can be tuned through functionalization. Studies on substituted benzoic acids have shown a clear correlation between the type of substituent on the aromatic ring and the acid's pKa value. researchgate.netunamur.beresearchgate.net Electron-withdrawing groups generally increase the acidity, while electron-donating groups have the opposite effect. This principle is also applicable to the derivatives of this compound.

Furthermore, the photophysical properties, such as UV-Vis absorption, are sensitive to structural modifications. The solvent environment can also play a crucial role, with specific solvent-solute interactions influencing the absorbance energies of some benzophenone derivatives. nih.gov Computational studies are often employed alongside experimental work to model these interactions and predict how structural changes will affect the electronic excitation energies of the molecules. nih.govscialert.net

The following tables summarize some of the key findings from structure-property relationship studies on benzophenone derivatives, which provide insights into the expected behavior of functionalized this compound.

Table 1: Effect of Substituents on the Photophysical Properties of Benzophenone Derivatives

| Derivative | Substituent(s) | Observed Effect on UV-Vis Absorption | Reference |

| Benzophenone | None | Reference absorption spectrum | nih.gov |

| Substituted Benzophenones | Various | Significant differences in solvatochromic behavior depending on the substituent. | nih.gov |

| Dimethoxybenzophenone | Methoxy groups | Absorption primarily in the UV region. | scialert.net |

| Thiobenzophenone | Thio- group | Absorption shifted to the visible region compared to benzophenone. | scialert.net |

Table 2: Influence of Molecular Structure on the Conformation of Benzophenone Derivatives

| Derivative | Key Structural Feature | Ring Twist Angle (degrees) | Reference |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | Intramolecular hydrogen bonding | 37.85 | nih.gov |

| 4,4'-bis(diethylamino)benzophenone | Bulky diethylamino groups | 49.83 | nih.gov |

| 3,4-dihydroxybenzophenone | Hydroxy groups | 49.84 | nih.gov |

| 2-amino-2',5-dichlorobenzophenone | Amino and chloro groups | 83.72 | nih.gov |

These studies collectively demonstrate that the functionalization of this compound provides a powerful tool for tuning its reactivity and physical properties, opening up possibilities for the rational design of new materials and functional molecules.

Advanced Spectroscopic Characterization of 4 4 Methylbenzoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(4-methylbenzoyl)benzoic acid, ¹H and ¹³C NMR are fundamental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons on the two benzene (B151609) rings typically appear as a complex multiplet in the downfield region, usually between 7.0 and 8.5 ppm. The protons of the methyl group (-CH₃) characteristically resonate as a singlet further upfield, generally around 2.4 ppm. The acidic proton of the carboxylic acid group (-COOH) is often observed as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Recent studies on substituted benzoic acid esters have highlighted that the chemical shifts of protons ortho to the ester group can sometimes deviate from predicted values, necessitating detailed computational analysis for accurate assignment. nih.gov

A representative, though not specific to this compound, example of ¹H NMR data for a related compound, 4-methylbenzoic acid, shows signals at approximately 12.80 ppm (s, 1H, COOH), 7.84 ppm (d, 2H), 7.29 ppm (d, 2H), and 2.36 ppm (s, 3H, CH₃). rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Related Benzoic Acid Derivatives

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Benzoic acid | -COOH | ~11.67 | s |

| Aromatic | 7.68-8.20 | m | |

| 4-Methylbenzoic acid | -COOH | ~12.80 | s |

| Aromatic | 7.29-7.84 | m |

Note: Data is illustrative and sourced from general findings for benzoic acid derivatives. rsc.org Specific shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, identifying all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group typically appears at a downfield chemical shift, often in the range of 165-175 ppm. docbrown.info The ketone carbonyl carbon is also found in the downfield region. The aromatic carbons produce a series of signals between 120 and 150 ppm. The methyl carbon gives a characteristic signal in the upfield region, usually around 20-25 ppm. rsc.org

For instance, the ¹³C NMR spectrum of the isomeric 2-(4-methylbenzoyl)benzoic acid shows a number of distinct signals confirming its structure. chemicalbook.com Similarly, related compounds like 4-methylbenzoic acid exhibit predictable chemical shifts, with the carboxyl carbon at approximately 167.80 ppm and the methyl carbon at 21.55 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Related Benzoic Acid Derivatives

| Compound | Carbon Type | Chemical Shift (ppm) |

|---|---|---|

| Benzoic acid | Carboxylic acid C=O | ~172.8 |

| Aromatic C | 128.5 - 133.9 | |

| 4-Methylbenzoic acid | Carboxylic acid C=O | ~167.80 |

| Aromatic C | 126.75 - 143.46 |

Note: Data is illustrative and based on general values for benzoic acid derivatives. rsc.orgdocbrown.info Specific shifts for this compound may differ.

Other Heteronuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for Organometallic Complexes)

While ¹H and ¹³C are the most common nuclei studied for organic compounds like this compound, heteronuclear NMR becomes crucial when this molecule is part of an organometallic complex. For example, if this compound or its derivatives are used as ligands in organotin chemistry, ¹¹⁹Sn NMR spectroscopy would be employed to probe the coordination environment around the tin atom. The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number, the geometry at the tin center, and the nature of the substituents.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, advanced 2D-NMR techniques are utilized.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons on each of the benzene rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). sdsu.edu It allows for the direct assignment of a proton signal to its attached carbon atom. For example, the methyl proton signal would correlate with the methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com In the case of this compound, HMBC would be critical in establishing the connectivity between the two aromatic rings through the ketone carbonyl group and the connection of the carboxylic acid group to its corresponding benzene ring.

These 2D-NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure, confirming the identity and substitution pattern of this compound and its derivatives. researchgate.netipb.pt

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule and can also provide insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a number of characteristic absorption bands that correspond to the vibrations of its specific functional groups.

O-H Stretch : The carboxylic acid O-H group exhibits a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.

C-H Stretch : The aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=O Stretch : Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch is typically found around 1680-1710 cm⁻¹, often showing broadening due to hydrogen bonding. The ketone C=O stretch usually appears at a slightly lower frequency, in the range of 1630-1680 cm⁻¹, due to conjugation with the aromatic rings.

C-C Stretch : The aromatic C-C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch and O-H Bend : The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are typically found in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

The FTIR spectrum of the related compound 4-methyl-3-nitrobenzoic acid shows characteristic peaks that help in its structural confirmation, and similar principles apply to this compound. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |

| Methyl C-H | C-H Stretch | < 3000 | Weak to Medium |

| Carboxylic Acid C=O | C=O Stretch | 1680 - 1710 | Strong |

| Ketone C=O | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C-C | C-C Stretch | 1400 - 1600 | Medium to Strong |

Note: These are general ranges and the exact positions can vary.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. While specific Raman spectra for this compound are not extensively documented in publicly available literature, the expected spectral features can be inferred from related compounds like 4-mercaptobenzoic acid (MBA) and methyl 4-methylbenzoate. sigmaaldrich.cnnih.gov The Raman spectrum of this compound would be dominated by characteristic vibrations of its constituent functional groups.

Key expected Raman shifts would include:

Carbonyl Stretching (C=O): Strong bands are anticipated for the ketone and carboxylic acid carbonyl groups. The ketone C=O stretch typically appears in the 1650-1700 cm⁻¹ region, while the carboxylic acid C=O stretch is found around 1680-1710 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching within the two phenyl rings would appear in the 1400-1600 cm⁻¹ region. The ν8a mode, a characteristic aromatic ring vibration, is often sensitive to substitution and intermolecular interactions. nih.gov

Carboxylic Acid Modes: Vibrations associated with the -COOH group, such as the C-O stretch and O-H bend, would also be present.

Methyl Group Vibrations: C-H stretching and bending modes from the tolyl group's methyl substituent would be observed, typically around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Surface-Enhanced Raman Spectroscopy (SERS) is a specialized version of this technique that can dramatically amplify the Raman signal of molecules adsorbed onto a metal surface. sigmaaldrich.cn For molecules like this compound, SERS could be employed to study its orientation on surfaces and detect trace amounts of the substance. researchgate.net Studies on similar molecules like 4-mercaptobenzoic acid show that SERS is particularly sensitive to the protonation state of the carboxylic acid group, making it a potential tool for pH-dependent studies. nih.govrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₁₅H₁₂O₃, with a calculated molecular weight of approximately 240.25 g/mol . nih.govnist.gov

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the molecular ion peak, [M]⁺•, would be observed at an m/z of 240. nih.gov This radical cation is the intact molecule minus one electron. youtube.com Subsequent fragmentation would likely occur at the molecule's weakest bonds, primarily around the central ketone and the carboxylic acid functional groups. Based on the fragmentation of similar structures like benzoic acid and its derivatives, several key fragment ions can be predicted. nist.govdocbrown.info

A primary fragmentation pathway involves cleavage at the carbonyl bridge. This can lead to the formation of a toluoyl cation or a benzoyl-related cation. The loss of the hydroxyl radical (•OH, 17 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would yield an ion at m/z 223. youtube.comdocbrown.info Another typical loss is the entire carboxyl group (•COOH, 45 Da), resulting in an ion at m/z 195. docbrown.info

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 240 | Molecular Ion [M]⁺• | [C₁₅H₁₂O₃]⁺• | Represents the intact ionized molecule. nih.gov |

| 223 | [M - OH]⁺ | [C₁₅H₁₁O₂]⁺ | Loss of a hydroxyl radical from the carboxylic acid. docbrown.info |

| 195 | [M - COOH]⁺ | [C₁₄H₁₁O]⁺ | Loss of the carboxyl group. docbrown.info |

| 119 | Toluoyl cation | [C₈H₇O]⁺ | Cleavage at the ketone, retaining the methyl-substituted ring. nih.gov |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage at the ketone, representing the unsubstituted benzoyl fragment. youtube.com |

| 91 | Tolyl cation | [C₇H₇]⁺ | Subsequent loss of CO from the toluoyl cation (m/z 119). |

| 77 | Phenyl cation | [C₆H₅]⁺ | Subsequent loss of CO from the benzoyl cation (m/z 105). docbrown.info |

This table is based on established fragmentation patterns of related aromatic ketones and carboxylic acids.

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule than EI, resulting in significantly less fragmentation. It is ideal for determining the molecular weight of a compound and is often coupled with liquid chromatography (LC). sielc.com

For this compound, ESI-MS would be expected to produce protonated or deprotonated molecular ions, depending on the mode of operation.

Positive Ion Mode: In this mode, a proton attaches to the analyte, forming a pseudomolecular ion [M+H]⁺. Given the presence of two oxygen atoms (one ketone, one carboxylic acid hydroxyl) that can accept a proton, the primary ion observed would be at m/z 241.08. nih.gov

Negative Ion Mode: In this mode, the acidic proton of the carboxylic acid group is readily lost, forming the deprotonated molecule [M-H]⁻. This would result in an ion observed at m/z 239.07.

The choice of solvent and pH is critical in ESI-MS, as it can influence the ionization efficiency and even the site of protonation. nih.govrsc.org This technique is particularly useful for confirming the molecular weight and for analyzing samples from complex mixtures, such as those from reaction monitoring or metabolic studies. sielc.com

X-ray Diffraction Analysis for Solid-State Structure Determination

The analysis of 2-(4-Methylbenzoyl)benzoic acid monohydrate revealed that it crystallizes in the triclinic space group P-1. iucr.org A key structural feature is the significant twist between the two aromatic rings. The dihedral angle between the plane of the benzoic acid ring and the plane of the tolyl ring was determined to be 69.12 (3)°. nih.goviucr.orgresearchgate.net This non-planar conformation is a result of steric hindrance around the central carbonyl bridge. It is highly probable that this compound also adopts a non-planar conformation in the solid state.

Table 2: Crystallographic Data for 2-(4-Methylbenzoyl)benzoic acid monohydrate

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₂O₃·H₂O | nih.goviucr.org |

| Molecular Weight | 258.26 | nih.goviucr.org |

| Crystal System | Triclinic | nih.goviucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 7.5410 (15) | nih.goviucr.org |

| b (Å) | 8.7480 (17) | nih.goviucr.org |

| c (Å) | 10.728 (2) | nih.goviucr.org |

| α (°) | 79.96 (3) | nih.goviucr.org |

| β (°) | 77.83 (3) | nih.goviucr.org |

| γ (°) | 85.63 (3) | nih.goviucr.org |

| Volume (ų) | 680.6 (2) | nih.goviucr.org |

| Z (molecules/unit cell) | 2 | nih.goviucr.org |

This data pertains to the isomer 2-(4-Methylbenzoyl)benzoic acid monohydrate.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions. These interactions, including hydrogen bonding and π-π stacking, dictate the material's bulk properties.

In the crystal structure of the related isomer, 2-(4-Methylbenzoyl)benzoic acid monohydrate, extensive intermolecular O—H⋯O hydrogen bonds are the dominant organizing force. nih.goviucr.orgresearchgate.net These hydrogen bonds link the carboxylic acid group of one molecule to the water of crystallization, which in turn bonds to other acid molecules, creating a robust three-dimensional framework that stabilizes the crystal structure. nih.gov

Table 3: Hydrogen-Bond Geometry for 2-(4-Methylbenzoyl)benzoic acid monohydrate

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O3—H3B⋯OW | 0.82 | 1.80 | 2.601 (4) | 165 | iucr.org |

| OW—HWB⋯O1 | 0.85 | 2.38 | 2.803 (4) | 111 | iucr.org |

| OW—HWA⋯O2 | 0.85 | 2.42 | 2.842 (4) | 111 | iucr.org |

This data pertains to the isomer 2-(4-Methylbenzoyl)benzoic acid monohydrate. O3 is the carboxylic acid oxygen, while OW refers to the oxygen of the water molecule.

For this compound, similar hydrogen bonding is expected. The carboxylic acid groups are likely to form strong hydrogen-bonded dimers or chains, a common structural motif for carboxylic acids in the solid state.

Computational and Theoretical Investigations of 4 4 Methylbenzoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For 4-(4-methylbenzoyl)benzoic acid, DFT calculations are employed to determine its optimal three-dimensional structure and various ground-state properties.

By optimizing the geometry, DFT can predict bond lengths, bond angles, and dihedral angles. For instance, a key structural feature of this compound is the dihedral angle between its two aromatic rings, which significantly influences its conformational flexibility and electronic properties. In a related compound, 2-(4-methylbenzoyl)benzoic acid, X-ray crystallography revealed a dihedral angle of 69.12 (3)° between the two rings. nih.gov DFT calculations can model this and other geometric parameters, providing a theoretical structure that can be compared with experimental data if available.

Furthermore, DFT is used to calculate fundamental electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties include ionization potential, electron affinity, and the electrostatic potential map, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Description | Typical Calculated Value Range |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies with basis set/functional |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 3.5 Debye |

Note: The values in this table are illustrative and depend on the specific DFT functional and basis set used in the calculation. They are based on typical values for similar aromatic ketones and carboxylic acids.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting chemical shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then compared to a reference compound (like tetramethylsilane) to yield predicted chemical shifts. Such predictions are crucial for assigning peaks in experimental NMR spectra to specific atoms within the molecule. nih.govgithub.io Recent studies on substituted benzoic acid esters have shown that DFT calculations can help understand unexpected variances between experimental and predicted NMR chemical shifts. nih.gov

Similarly, DFT can calculate the vibrational frequencies corresponding to the normal modes of molecular vibration. nih.gov These calculated frequencies can be correlated with the peaks observed in experimental IR and Raman spectra. Comparing the computed vibrational spectrum with the experimental one helps in assigning specific absorption bands to particular functional groups, such as the C=O (carbonyl) and O-H (hydroxyl) stretches. For example, in studies of similar molecules, a red shift in the O-H stretching frequency is a key indicator of strong hydrogen bonding in a dimerized system. nih.gov

Table 2: Computationally Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Typical Experimental Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (Dimer) | ~2900 - 3100 | 2500 - 3300 (broad) |

| C=O (Ketone) | Stretching | ~1650 - 1670 | ~1660 |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1720 | ~1680 - 1710 |

| C-H (Aromatic) | Stretching | ~3050 - 3150 | 3000 - 3100 |

| C-H (Methyl) | Stretching | ~2920 - 2980 | 2850 - 2960 |

Note: Predicted frequencies are often systematically higher than experimental values due to the harmonic approximation in calculations. They are typically scaled by a factor (e.g., ~0.96) to improve agreement with experimental data.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can explore its conformational landscape. The key degree of freedom is the torsion angle between the two benzene (B151609) rings. MD simulations can reveal the energy barriers to rotation around this bond and the preferred conformations in different environments, such as in a vacuum or in a solvent. This is particularly relevant for understanding how the molecule's shape fluctuates, which can impact its ability to interact with other molecules or biological targets. rsc.org Studies on the related molecule 4-benzoyl benzoic acid have successfully used MD simulations in conjunction with quantum calculations to understand its properties in solution. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for investigating the detailed pathways of chemical reactions, providing information that is often inaccessible through experimental means alone.

Potential Energy Surface Analysis and Transition State Identification

To understand how a reaction involving this compound proceeds, chemists can computationally map out the potential energy surface (PES). The PES is a mathematical landscape that relates the energy of a molecular system to its geometry. Reactants and products reside in energy minima on this surface.

The reaction pathway is the lowest energy route connecting reactants to products. The highest point along this pathway is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. Using computational methods, researchers can locate the precise geometry and energy of the transition state. Identifying the TS is crucial for understanding the reaction's feasibility and mechanism. For instance, in the synthesis of related compounds, computational modeling can help determine the most likely pathway by comparing the activation energies of different possible routes.

Kinetic Studies and Reaction Rate Constant Calculations (e.g., RRKM Theory)

Once the transition state is identified, its energy can be used to calculate the activation energy (Ea) of the reaction. This value is essential for determining the reaction rate constant (k) using theories like Transition State Theory (TST).

For more complex, unimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied. RRKM theory is a statistical model used to predict the rate constants of reactions where the energy is distributed among the molecule's vibrational modes before reaction occurs. By combining the vibrational frequencies of the reactant and the transition state (obtained from DFT calculations) with the activation energy, RRKM theory can provide a more detailed understanding of the reaction kinetics under different conditions of temperature and pressure. While specific RRKM studies on this compound are not prominent, the methodology is standard for analyzing the kinetics of similar organic reactions.

Molecular Docking and Interaction Energy Calculations (e.g., in protein binding, for general interaction studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein's binding site. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodologies applied to other benzophenone (B1666685) derivatives offer a robust framework for such investigations.

For instance, studies on various benzophenone derivatives have shown their potential to interact with a range of biological targets. These studies typically involve docking the benzophenone derivative into the active site of a protein to predict its binding affinity and interaction patterns. The binding energy, a key output of docking simulations, indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable complex.

In a hypothetical docking study of this compound with a target protein, the interaction energy would be calculated based on various forces, including:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's binding pocket.

Hydrophobic Interactions: The two phenyl rings and the methyl group contribute to the molecule's hydrophobicity, allowing for favorable interactions with nonpolar residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A summary of potential interactions based on the structure of this compound is presented in the table below.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Phenyl rings, Methyl group (-CH3) | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals Forces | Entire molecule | All residues in close proximity |

Application of Machine Learning and Cheminformatics in Compound Design and Property Prediction

Machine learning and cheminformatics are increasingly being used to accelerate the discovery and optimization of new molecules. These approaches leverage computational models to predict the properties and activities of compounds from their chemical structure.

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, a QSAR model could be developed to predict their activity against a specific biological target. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.

Examples of descriptors relevant to this compound include:

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic Descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) that relate to the molecule's reactivity.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations that provide a more accurate description of the electronic structure. longdom.org

Hydrophobic Descriptors: LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's hydrophobicity.

Once these descriptors are calculated for a set of benzophenone analogs with known activities, a machine learning model (e.g., multiple linear regression, support vector machines, or neural networks) can be trained to find a correlation. The resulting QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. QSAR studies on benzophenone derivatives have been successfully used to predict their antimalarial activity. nih.gov

Machine learning models , particularly deep learning and graph neural networks, are also being applied to predict a wide range of molecular properties directly from the 2D or 3D structure of a molecule. nih.govchemrxiv.org For this compound, these models could predict properties such as:

Solubility: Important for formulation and bioavailability.

Toxicity: To flag potential safety concerns early in the design process.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties: Crucial for determining the pharmacokinetic profile of a potential drug candidate.

Binding Affinity: To predict how strongly the molecule will bind to a target protein.

The general workflow for applying machine learning in the design of this compound analogs is outlined in the table below.

| Step | Description |

| 1. Data Collection | Gather a dataset of benzophenone derivatives with known experimental data for the property of interest (e.g., biological activity, solubility). |

| 2. Molecular Representation | Convert the chemical structures into a machine-readable format, such as molecular fingerprints or graph representations. |

| 3. Model Training | Train a machine learning model on the dataset to learn the relationship between the molecular representation and the target property. |

| 4. Model Validation | Evaluate the performance of the trained model on an independent test set to ensure its predictive accuracy. |

| 5. Virtual Screening & Design | Use the validated model to predict the properties of a large virtual library of new this compound derivatives. |

| 6. Synthesis & Testing | Synthesize the most promising candidates identified by the model and experimentally validate their properties. |

By integrating these computational and theoretical approaches, researchers can gain a deeper understanding of the molecular characteristics of this compound and rationally design new compounds with enhanced properties for various applications.

Applications of 4 4 Methylbenzoyl Benzoic Acid in Industrial and Materials Science Contexts

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

While direct applications of 4-(4-methylbenzoyl)benzoic acid are not extensively documented in high-volume chemical production, its structural isomer, 2-(4-methylbenzoyl)benzoic acid, serves as a significant precursor in the synthesis of valuable specialty chemicals. cymitquimica.comchemicalbook.com One of the primary uses of 2-(4-methylbenzoyl)benzoic acid is as a key intermediate in the production of 2-methylanthraquinone. nih.gov This transformation is a critical step in the manufacturing of certain types of vat dyes and pigments.

Furthermore, the broader class of substituted benzoic acids is fundamental to the synthesis of complex molecules. For instance, derivatives of 2-(4-methylphenyl)benzoic acid are crucial intermediates in the synthesis of "Sartans," a class of angiotensin II receptor antagonists used as antihypertensive drugs. The synthesis of these molecules often involves organometallic catalysis to form the core biphenyl (B1667301) structure. Similarly, other benzoic acid derivatives are key building blocks for pharmaceuticals like Imatinib, where they are used to construct the final complex molecular architecture. The reactivity of the carboxylic acid group allows for the formation of esters and amides, essential linkages in many specialty and pharmaceutical chemicals. nih.gov

Table 1: Specialty Chemicals from Benzoylbenzoic Acid Precursors

| Precursor | Synthesized Product | Application Area |

| 2-(4-Methylbenzoyl)benzoic acid | 2-Methylanthraquinone | Dyes and Pigments |

| 2-(4-Methylphenyl)benzoic acid | "Sartans" (e.g., Losartan) | Pharmaceuticals (Antihypertensives) |

| 4-((4-methylpiperazin-1-yl)methyl)benzoic acid | Imatinib | Pharmaceuticals (Chemotherapy) |

Utility in the Production of Dyes and Pigments

The utility of benzoylbenzoic acid derivatives in the colorant industry is well-established, particularly for the isomer 2-(4-methylbenzoyl)benzoic acid. nih.gov This compound is a vital intermediate for synthesizing 2-methylanthraquinone, which itself is a precursor to a range of anthraquinone (B42736) dyes. nih.gov Anthraquinone dyes are known for their stability and are used in various applications, from textiles to high-performance pigments. The synthesis involves the cyclization of the benzoylbenzoic acid derivative to form the fused ring system of anthraquinone.

Precursor for Advanced Materials and Coatings

The structure of this compound, featuring a rigid aromatic backbone and a reactive carboxylic acid group, suggests its potential as a monomer for advanced polymers and materials. The carboxylic acid functionality is particularly suitable for creating metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, formed by linking metal ions or clusters with organic ligands. Various benzoic acid derivatives, such as p-hydroxybenzoic acid and 4,4'-oxybis(benzoic acid), have been successfully used to synthesize MOFs with unique properties for gas storage, separation, and catalysis. rsc.org The use of isomeric ligands, like (Z)-4,4′-stilbene dicarboxylic acid, demonstrates that subtle changes in the ligand geometry can lead to entirely new framework topologies. rsc.org This suggests that this compound could serve as a valuable, non-linear linker for creating novel 3D MOF structures.

Additionally, the aromatic dicarboxylic nature of such molecules makes them potential candidates for the synthesis of high-performance polymers like polyamides and polyesters. These polymers are often characterized by high thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and electronics.

Catalytic Applications of Organometallic Derivatives

The organometallic chemistry of this compound and its derivatives holds potential for catalytic applications. The molecule possesses two key features that can be exploited: the benzophenone (B1666685) moiety and the carboxylate group.

The benzophenone core is a well-known photosensitizer. Upon photoexcitation, benzophenone can initiate chemical reactions through processes like hydrogen atom transfer (HAT). acs.org This property is utilized in photocatalysis to generate radicals for various organic transformations, including cross-coupling reactions. acs.org Therefore, organometallic complexes incorporating the 4-(4-methylbenzoyl)benzoate ligand could potentially exhibit photocatalytic activity.

The carboxylate group can coordinate with a wide range of transition metals (e.g., palladium, zinc, cobalt, manganese) to form metal carboxylate complexes. rsc.orgresearchgate.net Palladium carboxylates, for example, are versatile catalysts for C-N and C-C bond-forming reactions. researchgate.net Metal-organic frameworks built from carboxylate linkers have also been shown to act as catalysts, for instance, in ring-opening polymerization reactions. rsc.org Organometallic derivatives of this compound could thus be designed to function as homogeneous or heterogeneous catalysts, leveraging both the electronic properties of the benzophenone unit and the coordinating ability of the carboxylate.

Exploration as a Corrosion Inhibitor (drawing from related structures)

Organic compounds containing heteroatoms (like oxygen), aromatic rings, and π-bonds are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface, creating a protective barrier that impedes both anodic and cathodic reactions. The molecular structure of this compound, which is a benzophenone derivative, fits this profile well.

Studies on various benzophenone derivatives have demonstrated their potential as corrosion inhibitors for mild steel in hydrochloric acid. The inhibition efficiency is attributed to the adsorption of the molecules on the steel surface, a process that often follows the Langmuir adsorption isotherm. This adsorption can be a combination of physical (electrostatic) and chemical (coordination bond) interactions between the inhibitor molecules and the metal surface. The presence of the electron-rich aromatic rings and the oxygen atoms in the carbonyl and carboxyl groups of this compound would facilitate this adsorption. The efficiency of related inhibitors can be quite high, often increasing with concentration.

Table 2: Corrosion Inhibition Efficiency of Related Organic Compounds on Steel

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Benzopyranone Derivative | Mild Steel | 1.0 M HCl | >90% (at increased temp.) | rsc.org |

| Benzoxazole Derivatives (e.g., QBO) | N80 Steel | 1 M HCl | >90% (at 1 mM) | |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 92.5% (at 500 ppm) | |

| Schiff base derivatives (HAPT and HHTA) | C-steel | 1 M HCl | 93.4% and 95.2% |

Advanced Analytical Methodologies for Research and Industrial Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for 4-(4-Methylbenzoyl)benzoic acid, providing powerful tools for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of this compound due to its high resolution and applicability to non-volatile compounds. The most common modality is Reverse-Phase (RP) HPLC.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-modified silica (B1680970) column, is used. aurorabiomed.com The separation is achieved by using a polar mobile phase, which often consists of a mixture of acetonitrile (B52724) and water, acidified to ensure the carboxylic acid group remains protonated and uncharged. aurorabiomed.comnih.gov This enhances retention and improves peak shape. Phosphoric acid or formic acid is commonly used for this purpose; formic acid is preferred when the HPLC system is coupled to a Mass Spectrometer (MS) as it is volatile and compatible with the MS interface. nih.gov

Detection is most commonly performed using an Ultraviolet (UV) detector. aurorabiomed.comwikipedia.org The aromatic rings and benzophenone (B1666685) structure in this compound provide strong chromophores, allowing for sensitive detection at specific wavelengths, such as 230 nm or 254 nm. aurorabiomed.comnih.gov A Diode-Array Detector (DAD) can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment. chromatographyonline.com

For more definitive identification and structural elucidation of impurities, HPLC can be coupled with a Mass Spectrometry (MS) detector. This hyphenated technique, HPLC-MS, provides the molecular weight of the compound and its fragments, offering a high degree of specificity.

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value/Condition | Source(s) |

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | aurorabiomed.com |

| Mobile Phase | Gradient of Acetonitrile and acidified water | aurorabiomed.comnih.gov |

| Acid Modifier | Phosphoric Acid (for UV), Formic Acid (for MS) | nih.gov |

| Flow Rate | 1.0 mL/min | aurorabiomed.comnih.gov |

| Detector | UV/DAD (e.g., at 230 nm) or Mass Spectrometer | aurorabiomed.comwikipedia.org |

| Temperature | Ambient or controlled (e.g., 30°C) | aurorabiomed.com |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which would lead to poor chromatographic performance and thermal degradation in the hot injector. However, GC-Mass Spectrometry (GC-MS) is an extremely powerful technique for its analysis following a chemical derivatization step.

Derivatization converts the non-volatile carboxylic acid into a more volatile and thermally stable derivative, typically an ester. A common approach is esterification with an alcohol (like methanol (B129727) in the presence of an acid catalyst) to form the corresponding methyl ester, methyl 4-(4-methylbenzoyl)benzoate. This derivative is significantly more volatile and suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar HP-5MS). jfda-online.com The oven temperature is ramped to elute compounds based on their boiling points. jfda-online.comyoutube.com The separated components then enter the mass spectrometer, which acts as the detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification. youtube.com

Electrophoretic Techniques for Purity Assessment

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-efficiency alternative to HPLC for the purity assessment of this compound. aurorabiomed.comnih.gov CZE separates ionic species based on their charge-to-size ratio in an electric field. wikipedia.orgsciex.com

For analysis, the carboxylic acid is dissolved in a buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a pH where the carboxyl group is deprotonated, rendering the molecule negatively charged. jfda-online.comnih.gov When a high voltage is applied across the capillary, anions like the 4-(4-methylbenzoyl)benzoate ion migrate toward the positive electrode. sciex.com The separation is rapid, often completed in minutes, and consumes very small volumes of sample and reagents. nih.govjove.com This technique is particularly adept at separating closely related acidic impurities and isomers, making it a valuable tool for quality control. nih.govnih.gov

Thermal Analysis Methods (e.g., TGA, DSC) for Material Characterization

Thermal analysis methods are used to characterize the physical properties of solid this compound, providing critical information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. nih.gov For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. This is essential for determining its maximum processing temperature and storage stability. The analysis can also indicate the presence of residual solvents or water if mass loss is observed at lower temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov A DSC thermogram for this compound will show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion. This data is critical for confirming the identity and purity of the crystalline solid, as impurities typically broaden the melting peak and lower the melting point.

Method Validation, Detection Limits, and Quantitative Analysis

To ensure that an analytical method is reliable, accurate, and precise for its intended purpose, it must be thoroughly validated. For quantitative analysis of this compound, HPLC methods are typically validated according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should ideally be ≥ 0.999. chromatographyonline.comstanford.edu

Accuracy: The closeness of the test results to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 98-102%. stanford.edu

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%. chromatographyonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For HPLC methods, it is often determined as the concentration that yields a signal-to-noise ratio of 3:1. stanford.edu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1. stanford.edu

Table 2: Summary of Method Validation Parameters for Benzoic Acid Derivatives Analysis by HPLC

| Parameter | Description | Typical Acceptance Criteria | Source(s) |

| Linearity (r²) | Correlation of concentration vs. response | ≥ 0.999 | chromatographyonline.comstanford.edu |

| Accuracy (% Recovery) | Closeness to the true value | 98.0% - 102.0% | stanford.edu |

| Precision (%RSD) | Repeatability of the measurement | ≤ 2.0% | chromatographyonline.com |

| Limit of Detection (LOD) | Lowest detectable concentration (S/N 3:1) | Analyte and method dependent (e.g., ~0.1-0.4 µg/mL) | aurorabiomed.comchromatographyonline.com |